molecular formula C14H18N2O6 B11203101 5-Nitro-6-(2,4,5-trimethoxyphenyl)piperidin-2-one

5-Nitro-6-(2,4,5-trimethoxyphenyl)piperidin-2-one

Cat. No.: B11203101
M. Wt: 310.30 g/mol
InChI Key: XXXOQNAXNXKJPB-UHFFFAOYSA-N
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Description

Compound 1 , belongs to the piperidin-4-one skeleton. It was synthesized through a Mannich condensation reaction, resulting in good yield (88%) . This compound is of interest due to its potential antioxidant and anti-inflammatory properties.

Preparation Methods

Synthetic Routes::

    Mannich Condensation:

    Imine Derivatives:

Industrial Production:: The industrial-scale synthesis of this compound may involve optimization of the synthetic route for large-scale production.

Chemical Reactions Analysis

Compound 1 and its derivatives can undergo various reactions:

    Oxidation: Potential oxidation reactions due to the nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the piperidine ring.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions yield diverse products, including imine derivatives.

Scientific Research Applications

Chemistry::

    Antioxidant Activity: Compound 1 exhibits radical scavenging activity (IC50 values37.13 µM) due to its antioxidant potential.

    Biological Activities: Its derivatives also possess good radical scavenging properties.

Biology and Medicine::

Mechanism of Action

The exact mechanism remains to be fully elucidated. its antioxidant properties suggest involvement in neutralizing oxidative species and modulating inflammation-related pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

5-nitro-6-(2,4,5-trimethoxyphenyl)piperidin-2-one

InChI

InChI=1S/C14H18N2O6/c1-20-10-7-12(22-3)11(21-2)6-8(10)14-9(16(18)19)4-5-13(17)15-14/h6-7,9,14H,4-5H2,1-3H3,(H,15,17)

InChI Key

XXXOQNAXNXKJPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C(CCC(=O)N2)[N+](=O)[O-])OC)OC

Origin of Product

United States

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